molecular formula C25H20FN5O2 B2629165 N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-70-0

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Katalognummer B2629165
CAS-Nummer: 1031624-70-0
Molekulargewicht: 441.466
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity Prediction

A study focused on the modeling of the virtual library of related compounds, including N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. The research predicted the biological activity spectrum and acute toxicity of these compounds using PASS and GUSAR software. The study concluded that these compounds are potential objects for further investigation as slightly toxic or non-toxic substances with potential antineurotic activity, particularly for male reproductive and erectile dysfunction treatment (Danylchenko, Drushlyak, & Kovalenko, 2016).

Inotropic Evaluation

Another study synthesized a series of related compounds and evaluated them for positive inotropic activity by measuring left atrium stroke volume in isolated rabbit-heart preparations. Some derivatives exhibited favorable activity, indicating potential applications in cardiovascular research (Liu et al., 2009).

Antimicrobial Evaluation

A novel series of related polynuclear compounds were synthesized and evaluated for their antimicrobial activity. This study highlights the potential of these compounds as antimicrobial agents, suggesting their relevance in addressing bacterial infections (El‐Kazak & Ibrahim, 2013).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized for their anticancer activity. These compounds were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, demonstrating significant cytotoxicity in some cases. This indicates the compound's potential in cancer research (Reddy et al., 2015).

Structure and Reactivity Study

A study explored the structure and reactivity of the 1,2,3-triazolo[1,5-a]quinazoline ring system, providing foundational knowledge for understanding the chemical properties and potential applications of these compounds in various fields of research (Tennant, 1966).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-ethylbenzylamine with 3-fluorobenzoyl chloride to form 3-fluoro-N-(4-ethylbenzyl)benzamide. This intermediate is then reacted with 2-cyanoguanidine to form the triazoloquinazoline ring system. The resulting compound is then reacted with acetic anhydride to form the final product, N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Starting Materials": [ "4-ethylbenzylamine", "3-fluorobenzoyl chloride", "2-cyanoguanidine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-ethylbenzylamine is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 3-fluoro-N-(4-ethylbenzyl)benzamide.", "Step 2: 3-fluoro-N-(4-ethylbenzyl)benzamide is then reacted with 2-cyanoguanidine in the presence of a base such as potassium carbonate to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is then reacted with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

CAS-Nummer

1031624-70-0

Produktname

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Molekularformel

C25H20FN5O2

Molekulargewicht

441.466

IUPAC-Name

N-[(4-ethylphenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H20FN5O2/c1-2-15-6-8-16(9-7-15)14-27-24(32)18-10-11-20-21(13-18)31-23(28-25(20)33)22(29-30-31)17-4-3-5-19(26)12-17/h3-13,30H,2,14H2,1H3,(H,27,32)

SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.